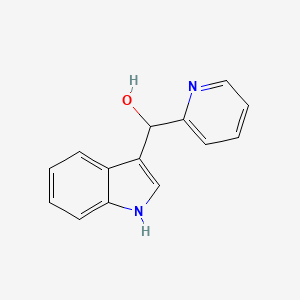

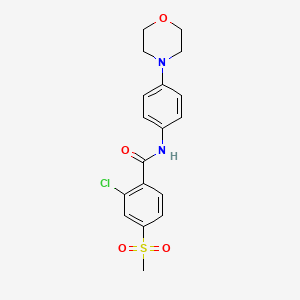

![molecular formula C20H19Cl3N4OS2 B2484770 3-methyl-N-(2,2,2-trichloro-1-(3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thioureido)ethyl)benzamide CAS No. 324017-89-2](/img/structure/B2484770.png)

3-methyl-N-(2,2,2-trichloro-1-(3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thioureido)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, due to its complex structure, is likely involved in various chemical reactions and has specific physical and chemical properties that make it of interest in scientific research. Compounds with the benzo[b]thiophene core have been extensively studied for their chemical and physical properties, leading to a variety of applications in materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of compounds similar to the one often involves multistep reactions, starting from simpler benzo[b]thiophene derivatives. For example, the synthesis of closely related benzamides involves the structural characterization of different substituents on the benzamide ring, which can significantly affect the compound's properties and reactivity (Sagar et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds reveals that the fused six-membered ring typically adopts a half-chair conformation, and this ring can be disordered over two sets of atomic sites. The structure directly influences the compound's ability to form various types of supramolecular aggregations, such as chains and sheets, through hydrogen bonding and π-π stacking interactions (Sagar et al., 2018).

Chemical Reactions and Properties

The reactivity of benzo[b]thiophen derivatives towards nitrogen nucleophiles has been explored, yielding a variety of heterocyclic compounds. This reactivity is a crucial aspect of the chemical properties of these compounds, indicating a potential for diverse chemical transformations (Mohareb et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are significantly influenced by the molecular conformation and the presence of substituents. For example, the disordered refinement of the parent amine in similar compounds suggests that slight modifications in the structure can lead to substantial changes in physical properties (Sagar et al., 2018).

Chemical Properties Analysis

Chemical properties, including reactivity towards different chemical reagents and the ability to undergo various chemical reactions, are pivotal for understanding the compound's applications and behavior under different conditions. The synthesis pathways often involve cyclization reactions, nucleophilic substitutions, and the formation of complex heterocyclic structures, which are central to the compound's utility in synthetic chemistry (Mohareb et al., 2004).

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis Applications

The compound 3-methyl-N-(2,2,2-trichloro-1-(3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thioureido)ethyl)benzamide falls under the broader category of benzo[b]thiophen derivatives, which have been extensively studied in heterocyclic synthesis. These compounds are utilized in the synthesis of various heterocyclic compounds, such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Synthesis of Poly(m-benzamide)s

Benzo[b]thiophen derivatives have also been used in the synthesis of novel water-soluble poly(m-benzamide)s, which exhibit thermosensitivity in aqueous solutions and have potential applications in materials science (Sugi et al., 2006).

Photochromic Properties

Another significant application of benzo[b]thiophen derivatives is in the development of photochromic systems. These compounds can undergo reversible photocyclization, showing potential for use in materials that change color in response to light exposure (Uchida et al., 1990).

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

These compounds have been used in the synthesis of thieno[2,3-d]pyrimidine derivatives, which are important in medicinal chemistry for their potential biological activities (Abdelrazek et al., 2008).

Antimicrobial Evaluation

Benzo[b]thiophen derivatives have also been studied for their antimicrobial properties. This is particularly relevant in the synthesis of compounds that might have applications in combating microbial infections (Talupur et al., 2021).

Anticancer Applications

There is ongoing research into the potential anticancer applications of these compounds. For instance, some derivatives have been evaluated for their efficacy against various cancer cell lines, indicating a potential role in cancer treatment (Ravinaik et al., 2021).

Safety And Hazards

Propiedades

IUPAC Name |

3-methyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl3N4OS2/c1-11-5-4-6-12(9-11)16(28)25-18(20(21,22)23)27-19(29)26-17-14(10-24)13-7-2-3-8-15(13)30-17/h4-6,9,18H,2-3,7-8H2,1H3,(H,25,28)(H2,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSNGYQSAYNTIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C3=C(S2)CCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl3N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

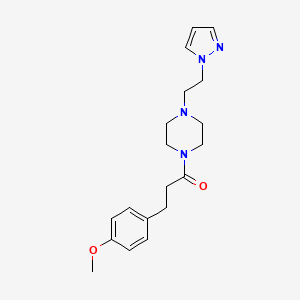

![N-{4-[5-(2-furyl)-1-(2-thienylcarbonyl)-2-pyrazolin-3-yl]phenyl}acetamide](/img/structure/B2484691.png)

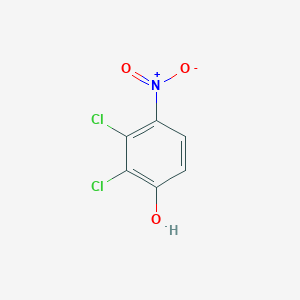

![(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2484695.png)

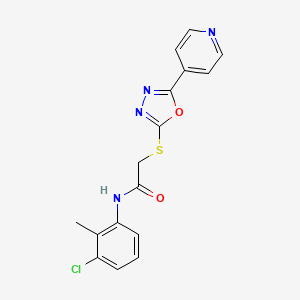

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2484696.png)

![2-(1,3-Benzoxazol-2-ylamino)-1-[5-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2484702.png)

![N-(4-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2484706.png)

![4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2484708.png)